6-Oxa-4-azaspiro[2.4]heptane-5,7-dione chemical structure and properties
6-Oxa-4-azaspiro[2.4]heptane-5,7-dione chemical structure and properties
This technical guide details the structure, synthesis, and properties of 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione , chemically identified as the N-Carboxyanhydride (NCA) of 1-Aminocyclopropanecarboxylic Acid (ACC) .
Core Identity & Structural Analysis
6-Oxa-4-azaspiro[2.4]heptane-5,7-dione (CAS RN: 3049-39-6) is a bicyclic spiro-heterocycle serving as a high-energy electrophilic intermediate in peptide synthesis and medicinal chemistry.[1] It represents the activated Leuchs' anhydride form of the non-proteinogenic amino acid 1-aminocyclopropanecarboxylic acid (ACC) .
Chemical Structure & Geometry
The molecule features a cyclopropane ring spiro-fused to a five-membered oxazolidine-2,5-dione ring. This spiro-fusion at the C3 position (IUPAC spiro numbering) creates significant steric strain, which drives its high reactivity toward nucleophiles.[2]
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Spiro Center: The quaternary carbon (C3) is shared between the cyclopropane ring (C1–C2–C3) and the oxazolidine ring.[2]
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Conformational Restriction: The cyclopropane ring locks the
and torsion angles of the amino acid residue, making this scaffold a critical tool for synthesizing conformationally constrained peptidomimetics.[2] -
Electronic Environment: The 5,7-dione motif (cyclic carbamate-anhydride) renders the carbonyl carbons highly electrophilic, particularly the C5 carbonyl, which is susceptible to nucleophilic attack by amines.[2]
Physicochemical Properties
| Property | Data | Context |
| Molecular Formula | C₅H₅NO₃ | |
| Molecular Weight | 127.10 g/mol | Low MW fragment |
| Physical State | Crystalline Solid | Usually white to off-white needles |
| Melting Point | 108–112 °C (dec.) | Decomposes upon melting (polymerization) |
| Solubility | THF, Dioxane, EtOAc | Reacts/decomposes in water/alcohols |
| Stability | Moisture Sensitive | Hydrolyzes to ACC; polymerizes in presence of moisture |
Synthesis Protocol: Phosgenation of ACC
The synthesis of 6-oxa-4-azaspiro[2.4]heptane-5,7-dione relies on the cyclization of 1-aminocyclopropanecarboxylic acid (ACC) using a carbonyl source (Phosgene or Triphosgene). This protocol utilizes Triphosgene (bis(trichloromethyl) carbonate) as a safer solid alternative to gaseous phosgene.[2]
Reagents & Equipment[3][4][5]
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Precursor: 1-Aminocyclopropanecarboxylic acid (ACC) [Dry, finely ground].[2]
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Reagent: Triphosgene (0.35 eq).[2]
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Solvent: Anhydrous Tetrahydrofuran (THF) or Dioxane (must be peroxide-free and dry).
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Atmosphere: Dry Argon or Nitrogen.[2]
Step-by-Step Methodology
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Suspension: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend ACC (10 mmol) in anhydrous THF (50 mL).
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Addition: Dissolve Triphosgene (3.5 mmol) in THF (10 mL). Add this solution dropwise to the ACC suspension at 50°C.[2]
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Reflux: Heat the mixture to reflux (approx. 65°C) for 2–3 hours. The suspension will clear as the insoluble zwitterionic amino acid converts to the soluble NCA.[2]
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Purification (Critical):
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Evaporate the solvent under reduced pressure to yield an oily residue or solid.
-
Recrystallization: Redissolve in a minimal amount of dry Ethyl Acetate and precipitate by adding dry Hexane.
-
Self-Validation: If the product smells strongly of acid or is sticky, residual HCl or unreacted ACC is present.[2] Wash with anhydrous ether.[2]
-
-
Storage: Store under inert gas at -20°C.
[2]
Applications in Drug Development[2][4][6]
Peptide Macrocyclization & Constrained Peptidomimetics
The primary utility of this spiro-NCA is to introduce the ACC residue into peptide chains. The cyclopropane ring constrains the backbone dihedral angles (
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Mechanism: Ring Opening Polymerization (ROP) or nucleophilic attack by the N-terminus of a growing peptide chain.
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Result: Increases proteolytic stability and receptor selectivity of peptide drugs (e.g., bradykinin antagonists, enkephalin analogs).[2]
Ethylene Biosynthesis Inhibition Studies
In plant biology, ACC is the immediate precursor to the hormone ethylene.[2] Derivatives synthesized from this NCA are used to probe ACC oxidase or to create competitive inhibitors that block ethylene production, relevant for agricultural formulations.[2]
Pharmacological Scaffolds
The spiro[2.4]heptane core is a bioisostere for gem-dimethyl groups but with added rigidity. It is explored in:
-
BACE1 Inhibitors: For Alzheimer's disease.[2]
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HCV NS3 Protease Inhibitors: Where the rigid cyclopropyl moiety fits into specific hydrophobic pockets (S1' subsite).[2]
References
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Schnur, R. C., Sarges, R., & Peterson, M. J. (1982).[2] Spiro oxazolidinedione aldose reductase inhibitors. Journal of Medicinal Chemistry, 25(12), 1451–1454.[2] Retrieved from [Link]
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Wyrzykiewicz, T. K., et al. (2023).[2][3] Improvements to the Synthesis of Calcitroic Acid Part II. Minds@UW. Retrieved from [Link][2]
